Furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone
Description
Furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Properties
IUPAC Name |
furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16(2)18-4-6-21(7-5-18)27-17(3)14-23-20-8-11-24(12-9-20)22(25)19-10-13-26-15-19/h4-7,10,13,15-17,20,23H,8-9,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXPKCCHPQEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone involves multiple steps, typically starting with the preparation of the furan ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an electrophilic organic group in the presence of a palladium catalyst under mild conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2,5-dicarboxylic acid, while reduction may yield furan-2-carboxaldehyde .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders. Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of Furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Furan-3-yl-[4-[2-(4-propan-2-ylphenoxy)propylamino]piperidin-1-yl]methanone can be compared with other furan derivatives, such as furan-2-carboxaldehyde and furan-2,5-dicarboxylic acid. While these compounds share a common furan ring structure, they differ in their functional groups and overall chemical properties. For instance, furan-2-carboxaldehyde is known for its use in organic synthesis, while furan-2,5-dicarboxylic acid is used in the production of biodegradable polymers
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